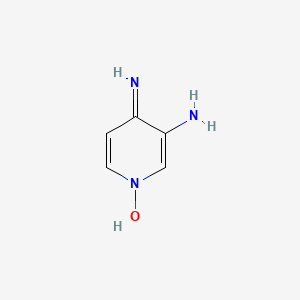

3,4-Pyridinediamine, 1-oxide

Description

Historical Trajectories in Pyridine (B92270) N-Oxide Research

The exploration of pyridine N-oxides dates back over a century, with these compounds initially investigated for their unique reactivity compared to their parent pyridines. The introduction of the N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. This has made pyridine N-oxides versatile intermediates in organic synthesis, allowing for the preparation of substituted pyridines that are otherwise difficult to access. Over the years, research has expanded to include the synthesis, spectroscopic properties, and diverse reactions of pyridine N-oxides, such as deoxygenation, rearrangement, and cycloaddition reactions.

Significance within Diaminopyridine Chemistry and N-Oxide Functionalization

Diaminopyridines are a class of compounds with significant biological and pharmaceutical relevance. For instance, 3,4-diaminopyridine (B372788) is used in the treatment of certain neuromuscular disorders. nih.govnih.gov The introduction of an N-oxide group to a diaminopyridine scaffold, as in 3,4-Pyridinediamine, 1-oxide, can profoundly modify its properties. The N-oxide functionality is known to increase water solubility and can alter the pharmacokinetic profile of a molecule. acs.org

The synthesis of this compound is directly linked to its parent compound, 3,4-diaminopyridine. Research has shown that this compound is formed as a degradation product when 3,4-diaminopyridine is subjected to oxidative stress, such as exposure to hydrogen peroxide. nih.gov This indicates that the N-oxidation of 3,4-diaminopyridine is a feasible synthetic route to obtain this compound. The stability of the parent drug is a critical factor in pharmaceutical development, and understanding the formation of its N-oxide degradation product is of significant importance. nih.gov The synthesis of the precursor, 3,4-diaminopyridine, can be achieved through various methods, including the reduction of 4-amino-3-nitropyridine. chemicalbook.comgoogle.com

The presence of both amino groups and an N-oxide moiety in this compound suggests a rich potential for further chemical transformations. The amino groups can undergo a range of reactions, including acylation and alkylation, while the N-oxide can direct substitutions on the pyridine ring or be removed through deoxygenation.

Current Research Frontiers and Unexplored Potential

While direct research on this compound is still in its early stages, the known biological activities of related compounds open up exciting avenues for future investigation. For example, various diaminopyrimidine derivatives have been explored as potent inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. nih.gov Furthermore, heterocyclic N-oxides, such as quinoxaline (B1680401) 1,4-di-N-oxides, have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumoral effects. frontiersin.org

The structural similarities of this compound to these biologically active classes of compounds suggest that it could be a valuable scaffold for the development of new therapeutic agents. Its potential as an antimicrobial, anticancer, or kinase inhibitor remains a largely unexplored frontier. Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, followed by systematic screening for various biological activities. The interplay between the amino groups and the N-oxide functionality could lead to novel structure-activity relationships and the discovery of compounds with unique pharmacological profiles.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7N3O | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| CAS Number | 927814-75-3 | nih.govachemblock.com |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

Synonyms for this compound

| Synonym |

| 3,4-Diaminopyridine 1-oxide |

| 3,4-DIAMINOPYRIDIN-1-IUM-1-OLATE |

| 1-hydroxy-4-iminopyridin-3-amine |

| 3-Amino-4-iminopyridin-1(4H)-ol |

| Source: nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-iminopyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-1-2-8(9)3-5(4)7/h1-3,6,9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVJRAPKQCGAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719455 | |

| Record name | 3-Amino-4-iminopyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927814-75-3 | |

| Record name | 3-Amino-4-iminopyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Pyridinediamine, 1 Oxide

Direct Oxidation Routes to the N-Oxide Moiety

The direct oxidation of a pyridine (B92270) to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. wikipedia.orgyoutube.com This approach involves the treatment of the pyridine with an oxidizing agent, which donates an oxygen atom to the electron-rich ring nitrogen. wikipedia.org However, for a substrate as electron-rich as 3,4-pyridinediamine, this direct approach is complicated by the high reactivity of the starting material, which can lead to side reactions or over-oxidation. google.com

For an unsymmetrically substituted ring such as 3,4-diaminopyridine (B372788), regioselectivity is a key consideration. The N-oxide functional group directs electrophilic substitution primarily to the C4 position, while activating the C2 and C4 positions for nucleophilic attack. bhu.ac.in The presence of two strong electron-donating amino groups at the 3- and 4-positions significantly increases the electron density of the pyridine ring, making the nitrogen atom highly nucleophilic and susceptible to oxidation. researchgate.net

Studies on related di-substituted systems, such as 2,4-diamino-6-substituted pyrimidines, have shown that N-oxidation can occur selectively at one nitrogen over another based on the electronic influence of the substituents. nih.gov In the case of 3,4-diaminopyridine, the combined electronic effects of the amino groups are expected to strongly favor oxidation at the ring nitrogen. However, the high reactivity can also promote undesirable side reactions, such as dimerization, as has been observed during the oxidation of 3,4-diaminopyridine under certain conditions. google.com

A wide variety of oxidizing agents have been developed for the N-oxidation of pyridines. arkat-usa.org The choice of reagent and conditions is critical to achieve high yield and selectivity, especially for highly activated or sensitive substrates. youtube.comarkat-usa.org Common reagents include peroxy acids, hydrogen peroxide, and other specialized oxidants. orgsyn.orgorganic-chemistry.org

The table below summarizes common oxidizing agents used for pyridine N-oxidation and their general characteristics.

| Oxidizing Agent | Typical Conditions | Notes |

| Peroxyacetic acid | Generated in situ from H₂O₂ and acetic acid. orgsyn.org | A classic and effective reagent; reaction must be controlled to avoid side reactions. orgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or other inert solvents. arkat-usa.orglukasiewicz.gov.pl | A widely used, commercially available, and relatively selective peracid. arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) | Often used with catalysts like methyltrioxorhenium (MTO) or in acidic media (e.g., acetic acid). youtube.comarkat-usa.org | A green and inexpensive oxidant; catalysis is often required to achieve efficient conversion. arkat-usa.org |

| Caro's Acid (Peroxymonosulfuric acid) | Prepared from potassium persulfate and sulfuric acid. arkat-usa.org | A powerful oxidizing agent used for less reactive pyridines. arkat-usa.org |

| Sodium Percarbonate | Used with a rhenium-based catalyst. wikipedia.orgorganic-chemistry.org | An ideal and efficient oxygen source for the oxidation of tertiary nitrogen compounds. organic-chemistry.org |

For an electron-rich substrate like 3,4-diaminopyridine, milder conditions and highly selective reagents such as m-CPBA or a carefully controlled H₂O₂/acid system would be theoretically preferred to minimize degradation and side-product formation. arkat-usa.orglukasiewicz.gov.pl

Functional Group Interconversion Approaches

Functional group interconversion (FGI) represents a more versatile and often more successful strategy for synthesizing complex substituted pyridines. ic.ac.ukimperial.ac.uk This approach involves building the desired functionality step-by-step from a simpler, more readily available precursor.

The introduction of an amino group onto a pyridine N-oxide ring is a well-established synthetic tool. acs.org These reactions typically proceed by activating the N-oxide to make the C2 or C4 positions more electrophilic, followed by attack from an amine-based nucleophile. researchgate.net While direct amination of pyridine N-oxide itself primarily yields the 2-aminopyridine, this principle can be applied to appropriately substituted precursors to build the 3,4-diamino structure. acs.orgnih.gov For instance, a hypothetical route could involve the sequential amination of a di-halogenated or nitro-halogenated pyridine N-oxide.

A highly effective and common strategy for introducing amino groups onto aromatic rings is through a nitration-reduction sequence. bhu.ac.in This method is particularly well-suited for pyridine N-oxides, where the N-oxide group strongly directs electrophilic nitration to the 4-position. bhu.ac.inresearchgate.net This regiochemical control allows for the precise construction of 4-amino substituted pyridine N-oxides.

A plausible and efficient pathway to 3,4-Pyridinediamine, 1-oxide utilizes this sequence starting from 3-aminopyridine (B143674).

N-Oxidation: 3-Aminopyridine is first oxidized to 3-aminopyridine 1-oxide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

Regioselective Nitration: The resulting 3-aminopyridine 1-oxide undergoes electrophilic nitration. The powerful C4-directing effect of the N-oxide, reinforced by the C3-amino group, selectively yields 3-amino-4-nitropyridine (B85709) 1-oxide . bhu.ac.inresearchgate.net

Reduction: The final step is the reduction of the nitro group to an amino group. This can be accomplished using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents, to furnish the target compound, This compound .

The table below outlines this synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-Aminopyridine | H₂O₂, Acetic Acid | 3-Aminopyridine 1-oxide |

| 2 | 3-Aminopyridine 1-oxide | H₂SO₄, HNO₃ | 3-Amino-4-nitropyridine 1-oxide |

| 3 | 3-Amino-4-nitropyridine 1-oxide | H₂, Pd/C catalyst or other reducing agents | This compound |

Multi-Step Synthesis Pathways

The synthesis of highly functionalized heterocyclic compounds often requires multi-step reaction sequences that are designed through retrosynthetic analysis. youtube.comlibretexts.org Such pathways allow for the construction of the target molecule from simple, commercially available starting materials by logically assembling the required functional groups. youtube.com

A viable multi-step synthesis for this compound can be designed starting from 4-chloropyridine, leveraging the directing effects of the N-oxide and the reactivity of the chloro-substituent. This pathway involves a sequence of oxidation, nitration, amination, and reduction. fabad.org.tr

Oxidation: 4-Chloropyridine is oxidized to 4-chloropyridine 1-oxide .

Nitration: The N-oxide directs nitration to the 4-position, but since this is blocked by the chloro group, the reaction is directed to an available ortho position, C3, yielding 4-chloro-3-nitropyridine 1-oxide .

Amination: The chlorine atom at C4 is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the N-oxide. Treatment with ammonia (B1221849) or an equivalent source provides 4-amino-3-nitropyridine 1-oxide .

Reduction: Finally, the nitro group is reduced to an amino group to give the final product, This compound .

This strategic pathway highlights how a combination of functional group interconversions can be employed to achieve a synthesis that may not be feasible through direct methods.

Green Chemistry Principles and Flow Chemistry in Synthesis of this compound

The synthesis of this compound is increasingly benefiting from the application of green chemistry principles and flow chemistry technologies. These modern approaches aim to develop safer, more efficient, and environmentally benign chemical processes. The key transformation in synthesizing this compound often involves the reduction of a nitro group, a reaction that is typically exothermic and can pose safety risks in traditional batch processing. Flow chemistry, in particular, offers significant advantages in managing these challenges.

One of the core tenets of green chemistry is the prevention of waste, which is addressed by designing syntheses with high atom economy. Catalytic reductions, for instance, are favored over stoichiometric reagents. The use of heterogeneous catalysts in continuous flow systems further aligns with green principles by allowing for easy separation and reuse of the catalyst, minimizing waste streams. vapourtec.com

Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a reactor. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, selectivity, and safety. mdpi.com For exothermic reactions like nitro group hydrogenations, the high surface-area-to-volume ratio of microreactors or packed-bed reactors enables efficient heat dissipation, mitigating the risk of thermal runaways. mdpi.comu-szeged.hu

A potential pathway for the synthesis of this compound involves the catalytic hydrogenation of a precursor like 3-amino-4-nitropyridine 1-oxide. In a flow chemistry setup, a solution of the nitro compound is pumped through a heated tube or column packed with a solid-supported catalyst, such as palladium on carbon (Pd/C). vapourtec.comcardiff.ac.uk Hydrogen gas can be introduced into the stream before the reactor, or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) can be used. cardiff.ac.uk

The adoption of flow chemistry for such hydrogenations offers several green advantages:

Enhanced Safety: The small reaction volume at any given moment significantly reduces the risks associated with handling hazardous materials and energetic reactions. u-szeged.huacs.org

Improved Efficiency: Precise control over residence time and temperature can lead to higher conversion rates and yields, often in shorter reaction times compared to batch processes. mdpi.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward and safer than increasing the size of batch reactors. vapourtec.com

Reduced Waste: The ability to use immobilized catalysts simplifies product purification and allows for catalyst recycling, reducing solid waste. vapourtec.com Furthermore, the improved selectivity often minimizes the formation of by-products.

Below are tables representing typical parameters and findings for continuous flow hydrogenation of nitroaromatic compounds, which are analogous to the synthesis of this compound.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Raney Nickel | Choice of catalyst affects selectivity and reaction rate. vapourtec.com |

| Reactor Type | Packed-Bed Reactor (PBR), Microreactor | Provides high surface area for catalyst interaction and heat exchange. mdpi.com |

| Temperature | 25 - 120 °C | Influences reaction rate and can affect selectivity. mdpi.combeilstein-journals.org |

| Pressure | 1 - 10 bar (for H2 gas) | Higher pressure increases hydrogen solubility and reaction rate. mdpi.com |

| Solvent | Methanol, Ethanol, Ethyl Acetate (B1210297) | Solvent choice can impact catalyst activity and solubility of reactants. mdpi.com |

| Flow Rate | 0.1 - 1.0 mL/min | Determines the residence time of the reactants in the reactor. mdpi.com |

| Substrate | Catalyst | Temperature (°C) | Residence Time (min) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Pd@SBA-15 | 60 | 1.0 | 99% Conversion | mdpi.com |

| o-Chloronitrobenzene | Pt/C with DMAP | 25 | Variable | >99% Selectivity | mdpi.com |

| Nitroarenes (general) | CuNPs/Celite | Variable | 5.85 | >99% Conversion | acs.org |

| Pyridine N-oxide (Nitration step) | H2SO4/HNO3 | 120 | 80 | 78% Yield | beilstein-journals.org |

While specific data for the flow synthesis of this compound is not extensively published, the principles and results from analogous reactions strongly suggest that a continuous flow process would be a highly advantageous method, aligning with the core principles of green chemistry by offering a safer, more efficient, and scalable manufacturing route. acs.orgmdpi.com

Reactivity and Reaction Mechanisms of 3,4 Pyridinediamine, 1 Oxide

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) N-oxide functionality enhances the ring's reactivity towards electrophiles compared to pyridine itself. The oxygen atom donates electron density into the ring, particularly at the C2, C4, and C6 positions. bhu.ac.in The presence of two strongly activating amino groups further increases the electron density of the aromatic system, predisposing it to electrophilic attack.

Halogenation

Detailed research findings on the direct halogenation of 3,4-Pyridinediamine, 1-oxide are not extensively documented in the available literature. In principle, pyridine-N-oxides can undergo halogenation. scripps.edu However, the high activation of the ring by two amino groups suggests that such reactions would likely be vigorous and might require careful control of conditions to avoid multiple substitutions or oxidative side reactions. The synthesis of halogenated derivatives has been approached by using pre-halogenated building blocks rather than by direct halogenation of the diaminopyridine core. For instance, Schiff bases containing a 3,4-diaminopyridine (B372788) unit have been prepared through condensation with halogen-substituted benzaldehydes. mdpi.comresearchgate.net

Nitration

The nitration of pyridine N-oxides is a synthetically valuable method for introducing a nitro group, typically at the 4-position. bhu.ac.in For this compound, the directing effects of the two amino groups and the N-oxide must be considered. While direct nitration studies on this specific compound are sparse, related syntheses provide insight. The synthesis of 3,5-dinitro-2,4,6-triaminopyridine-1-oxide is achieved through the oxidation of the corresponding triaminopyridine, indicating that nitration can precede N-oxidation. dtic.mil

In a synthetic route involving a related structure, the nitration of 4-(acylamino)pyridines leads to the formation of 3-nitro derivatives, which can subsequently be converted to 3,4-diaminopyridine. researchgate.net This suggests that an amino or protected amino group at C4 directs the incoming nitro group to the C3 position. It has been noted that in the synthesis of related compounds, protecting the amino groups can significantly improve the yield of the desired nitrated product. For instance, one study reported a yield of 33.6% for a nitration reaction with amine protection, which dropped to 8% without it.

Alkylation and Acylation

The alkylation and acylation of this compound can occur at the amino groups or on the pyridine ring, depending on the reaction conditions and reagents.

The amino groups of diaminopyridines and their N-oxides are susceptible to acylation. This can be achieved using acylating agents like acid halides or anhydrides in inert solvents. google.comgoogle.com These reactions typically occur at temperatures ranging from 0°C to 150°C. google.com

| Reaction | Reagent | Product Type | Reference |

| Acylation | C2-C6 Alkanoyl Halides/Anhydrides, Benzoyl Halides | N-acylated this compound | google.com |

Ring acylation of pyridine-N-oxides can also be performed. A silver-catalyzed method for the decarboxylative acylation at the C2 position using α-oxocarboxylic acids has been demonstrated for pyridine-N-oxides. rsc.org However, the applicability of this method to this compound, with its highly activated ring system, has not been specifically reported. Friedel-Crafts alkylation is generally not effective on pyridine rings due to the basic nitrogen coordinating with the Lewis acid catalyst. nowgonggirlscollege.co.in

Nucleophilic Substitution Reactions

There is limited specific information in the surveyed literature regarding nucleophilic substitution reactions on the ring of this compound. Generally, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions. The N-oxide group, after activation by an electrophile (e.g., POCl₃), creates a good leaving group and facilitates nucleophilic attack. bhu.ac.inscripps.edu However, the presence of two strongly electron-donating amino groups on the ring in this compound significantly increases the electron density, which would disfavor direct nucleophilic aromatic substitution on the carbon atoms of the ring. Reactions of this type are more common on pyridine rings bearing electron-withdrawing groups.

Reactions Involving the N-Oxide Moiety

Deoxygenation Reactions

The deoxygenation of the N-oxide moiety is a common and synthetically important reaction, often performed after the N-oxide has served its purpose of activating or directing a substitution reaction. bhu.ac.in A variety of reagents can accomplish this transformation, with phosphorus trichloride (B1173362) (PCl₃) being a widely used example. stackexchange.comthieme-connect.comresearchgate.net The reaction mechanism involves the nucleophilic oxygen of the N-oxide attacking the phosphorus atom, followed by the transfer of oxygen to form the parent pyridine and phosphoryl chloride (POCl₃). rsc.org

The reaction is known to be kinetically complex and can be strongly inhibited by the presence of acid. rsc.org Therefore, removal of any residual acid or the addition of a non-nucleophilic base is sometimes necessary for the reaction to proceed efficiently. rsc.org

| Reagent | Conditions | Products | Reference |

| Phosphorus Trichloride (PCl₃) | Chloroform, 25°C | 3,4-Pyridinediamine + POCl₃ | rsc.org |

| PCl₃/Collidine | - | 3,4-Pyridinediamine | thieme-connect.comsorbonne-universite.fr |

| Zinc (Zn) | - | 3,4-Pyridinediamine | arkat-usa.org |

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. tmv.ac.in For pyridine N-oxides, two notable rearrangement reactions are the Boekelheide and Polonovski-type rearrangements.

The Boekelheide rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically involves the conversion of α-picoline N-oxides to hydroxymethylpyridines. wikipedia.orgunavarra.es This reaction is commonly carried out using acetic anhydride (B1165640) or, for milder conditions, trifluoroacetic anhydride. wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.org Hydrolysis of the resulting ester furnishes the final hydroxymethylpyridine product. wikipedia.org While the classic Boekelheide rearrangement involves an α-methyl group, the principles can be extended to other systems. Computational studies suggest the reaction can proceed through a concerted pathway, though the possibility of a stepwise mechanism involving ion-pair intermediates exists, particularly with stabilizing factors like hydrogen bonding. rzepa.netic.ac.uk The balance between these pathways can be subtle and influenced by the reaction conditions. ic.ac.uk

The Polonovski reaction , on the other hand, typically leads to the N-demethylation of tertiary amine N-oxides through a rearrangement process initiated by treatment with acetic anhydride or acetyl chloride. organicreactions.orgchemistry-reaction.com The core of this reaction is the formation of an iminium ion intermediate. organicreactions.org The reaction pathway can be influenced by the substrate structure and the specific activating reagent used. organicreactions.org A modified Polonovski reaction, utilizing FeSO₄·7H₂O, has been effectively used for the N-demethylation of various opiate alkaloids. nih.gov

Reactions of the Diamine Functionality

The presence of two amino groups on the pyridine ring of this compound imparts a rich reactivity, particularly for condensation and cyclization reactions.

Condensation reactions involve the joining of two molecules with the concurrent elimination of a small molecule, such as water. ebsco.comunizin.org The diamine functionality of this compound can readily participate in such reactions. For instance, the amino groups can react with carbonyl compounds like carboxylic acids, aldehydes, or ketones. The reaction with a carboxylic acid would lead to the formation of an amide bond, a process that is fundamental in biological systems for protein synthesis. unizin.org Similarly, reaction with an aldehyde or ketone would form an imine, also known as a Schiff base. Diiminopyridine ligands, which feature imine groups flanking a central pyridine ring, are synthesized through the condensation of 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine with anilines. wikipedia.org

The adjacent amino groups in this compound provide a versatile platform for the synthesis of fused heterocyclic systems. These reactions are crucial for constructing complex molecules with diverse biological and material properties. Cyclization can be achieved by reacting the diamine with a suitable bifunctional electrophile. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) ring.

The synthesis of fused heterocycles is a broad and active area of research. Various strategies exist, including tandem diazotization/cyclization approaches to form fused 1,2,3-triazinones and methods for synthesizing benzo-fused N-heterocycles. organic-chemistry.orgbeilstein-journals.org The formation of fused ring systems like pyrazolo[3,4-d]-1,2,3-triazine-2-oxide highlights the utility of cyclization reactions in creating novel energetic materials. mdpi.com The synthesis of imidazo[4,5-b]pyridines can be achieved through a palladium-catalyzed amide coupling reaction, demonstrating a modern approach to constructing these important fused systems. organic-chemistry.org

Complexation and Coordination Chemistry

The structure of this compound, featuring multiple nitrogen and oxygen atoms, makes it an excellent candidate for acting as a ligand in coordination chemistry, forming complexes with various metal ions.

Pyridine-N-oxides are known to coordinate to metal ions through the oxygen atom. wikipedia.org The presence of the two additional amino groups in this compound provides multiple potential binding sites, allowing it to act as a multidentate ligand. Transition metal complexes of pyridine derivatives, including those with amino functionalities, have been extensively studied. scirp.org These complexes can exhibit a range of coordination geometries and electronic properties. mdpi.com For example, diiminopyridine ligands form pincer-type complexes where the three nitrogen atoms bind to the metal center in a tridentate fashion. wikipedia.org The steric bulk of the ligand can influence whether a 1:1 or 2:1 ligand-to-metal complex is formed. wikipedia.org The coordination of ligands containing amine groups, such as in this compound, can significantly impact the properties of the resulting metal complex. wayne.edu

Table 1: Examples of Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type/Application |

|---|---|---|

| 3-Aminopyridine (B143674) | Mn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ | Studied for antibacterial and cytotoxic activities. scirp.org |

| Pyridine-N-oxides | Mn(II), Fe(II), Co(II), Ni(II) | Forms octahedral homoleptic complexes. wikipedia.org |

| Diiminopyridines | Fe(II), Co(II) | Forms pincer complexes with applications in catalysis. wikipedia.org |

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org Host-guest chemistry, a key area within supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions, can facilitate its involvement in supramolecular assemblies.

Advanced Spectroscopic and Structural Elucidation of 3,4 Pyridinediamine, 1 Oxide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3,4-Pyridinediamine, 1-oxide and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the constituent atoms.

For pyridine (B92270) N-oxides in general, the introduction of the N-oxide functionality significantly influences the chemical shifts of the ring protons and carbons compared to the parent pyridine. In the case of this compound, the presence of two amino groups further complicates the spectrum, requiring careful analysis to assign the signals correctly.

While specific high-resolution ¹H and ¹³C NMR data for this compound is not widely published, data for related substituted pyridine N-oxides can provide valuable insights. For instance, in the ¹H NMR spectrum of pyridine N-oxide itself, the protons are typically observed in the range of δ 7.3-8.3 ppm. rsc.orgchemicalbook.com The chemical shifts for various substituted pyridine N-oxides are presented in the table below.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (3H, m), 8.25-8.27 (2H, m) | 125.3, 125.5, 138.5 |

| 3-Bromopyridine N-Oxide | CDCl₃ | 7.21-7.24 (1H, dd), 7.45-7.47 (1H, dq), 8.19-8.21 (1H, dq), 8.39-8.40 (1H, t) | 120.2, 125.9, 128.7, 137.7, 140.3 |

| 4-Methylpyridine N-Oxide | CDCl₃ | 2.37 (3H, s), 7.12 (2H, s), 8.13 (2H, s) | 20.1, 126.6, 138.0, 138.4 |

| Nicotinic N-Oxide | DMSO | 7.53-7.55 (1H, dd), 7.76-7.78 (1H, d), 8.42-8.44 (1H, dd), 8.48 (1H, s) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 |

| 2-Chloropyridine N-Oxide | CDCl₃ | 7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m) | 123.8, 126.0, 126.9, 140.3, 141.5 |

| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (3H, s), 7.20-7.32 (3H, m), 8.29-8.30 (1H, d) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

Table 1: ¹H and ¹³C NMR Data for Selected Pyridine N-Oxide Derivatives. rsc.org

Advanced 2D NMR Techniques for Structural Assignment

For unambiguous assignment of the proton and carbon signals in this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to trace the connectivity of the aromatic system.

HSQC spectra would correlate the proton signals directly to their attached carbon atoms, providing a clear map of the C-H bonds.

HMBC experiments would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the positions of the amino groups and the N-oxide functionality relative to the ring protons.

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not found in the searched literature, studies on related pyridine derivatives provide insights into the expected structural features. For example, the crystal structure of N,N'-bis-[(pyridin-4-yl)meth-yl]naphthalene di-imide shows a trans conformation with the pyridyl groups oriented away from the central naphthalene (B1677914) di-imide plane. nih.gov In the crystal, molecules are linked by π-π stacking and C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov

Similarly, the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine reveals that the pyridine and morpholine (B109124) rings are connected by an azo moiety, with C—H···N interactions linking the molecules into infinite chains. soton.ac.uk These examples highlight the importance of intermolecular forces, such as hydrogen bonding and π-π stacking, in determining the solid-state packing of pyridine derivatives.

For a derivative, 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide, X-ray diffraction has determined its crystal structure to be a monoclinic system with the space group P2₁/c and a density of 1.918 g/cm³.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the key vibrational modes would include:

N-O stretching: This is a characteristic vibration for pyridine N-oxides and typically appears as a strong band in the IR spectrum. For pyridine N-oxide itself, this band is observed around 1250 cm⁻¹. arkat-usa.org The exact position can be influenced by substituents on the pyridine ring.

N-H stretching: The amino groups will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would indicate asymmetric and symmetric stretching modes.

C=C and C=N stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Ring breathing modes: These are characteristic of the entire ring system and can be observed in both IR and Raman spectra.

A combined experimental and theoretical study on 3,4-dimethoxyaniline (B48930) reported detailed interpretations of the infrared and Raman spectra, which can serve as a reference for analyzing the spectra of similarly substituted aromatic amines. nih.gov The presence of both Brønsted and Lewis acid sites in ZSM-5 zeolites has been demonstrated by the absorption bands of chemisorbed pyridine at 1544 and 1454 cm⁻¹ in the FTIR spectrum. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amino groups) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C, C=N Ring Stretching | 1400 - 1600 |

| N-O Stretching | ~1250 |

| N-H Bending (Amino groups) | 1550 - 1650 |

| C-H Bending (in-plane and out-of-plane) | 1000 - 1300 (in-plane), 700 - 900 (out-of-plane) |

Table 2: Expected Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₇N₃O), the expected exact mass is 125.0589 g/mol . nih.gov

Under electron impact (EI) or other ionization techniques like electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). The fragmentation of pyridine N-oxides is well-documented. A characteristic fragmentation pathway for N-oxides is the loss of the oxygen atom, resulting in a fragment ion with a mass 16 units lower than the molecular ion ([M-16]⁺). nih.gov This "deoxygenation" process is often thermally induced in the ion source. nih.gov

The fragmentation of phenylazoxypyridine-N-oxides has been studied using tandem mass spectrometry, revealing complex rearrangements in addition to simple cleavages. cdnsciencepub.com The presence of amino groups in this compound would introduce additional fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN), which would need to be analyzed to confirm the substitution pattern.

Electron Spectroscopy for Chemical Analysis (ESCA) for Oxidation States

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of the elements present in the top few nanometers of a sample. phi.comeag.com

For this compound, an ESCA analysis would provide detailed information about the nitrogen and oxygen environments.

Nitrogen (N 1s): The N 1s spectrum would be particularly informative. It would be expected to show at least two distinct peaks corresponding to the different nitrogen environments: the amino nitrogens (-NH₂) and the N-oxide nitrogen (-N⁺-O⁻). The binding energy of the N-oxide nitrogen would be higher than that of the amino nitrogens due to its higher oxidation state.

Oxygen (O 1s): The O 1s spectrum would show a peak corresponding to the oxygen atom of the N-oxide group.

Carbon (C 1s): The C 1s spectrum would reveal the different carbon environments within the pyridine ring.

While specific ESCA data for this compound is not available, the technique is widely applied to characterize the surface chemistry of a vast range of materials, including thin films and functionalized surfaces. nanoanalytics.com

| Element | Core Level | Expected Chemical States and Approximate Binding Energies (eV) |

| Nitrogen | N 1s | Amino (-NH₂): ~399 eV; N-oxide (-N⁺-O⁻): >400 eV |

| Oxygen | O 1s | N-oxide (-N⁺-O⁻): ~531-533 eV |

| Carbon | C 1s | C-C, C-H: ~284.8 eV; C-N: ~286 eV |

Table 3: Predicted ESCA Binding Energies for this compound.

Computational and Theoretical Studies on 3,4 Pyridinediamine, 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3,4-pyridinediamine, 1-oxide at the atomic and electronic levels. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the molecule's structure, stability, and electronic properties. rsc.orgrsdjournal.org

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. For this compound, quantum chemical calculations can determine the distribution of electrons and the nature of its molecular orbitals (MOs). nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's reactivity and kinetic stability.

Calculations can reveal the contributions of different atomic orbitals to the molecular orbitals. For instance, in pyridine (B92270) N-oxides, the N-oxide group significantly influences the electronic structure. The oxygen atom introduces a lone pair and alters the π-electron system of the pyridine ring. The amino groups at the 3 and 4 positions further modulate the electron density through resonance and inductive effects.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | Value | Computational Method |

| LUMO Energy | Value | Computational Method |

| HOMO-LUMO Gap | Value | Computational Method |

| Dipole Moment | Value | Computational Method |

Note: Specific values require dedicated computational studies and are represented here as placeholders.

The molecular orbitals of this compound can be visualized to understand bonding interactions. libretexts.org The π-orbitals are delocalized over the pyridine ring and can be influenced by the amino substituents, affecting the molecule's aromaticity and reactivity towards electrophiles and nucleophiles.

Energetics of Isomers and Tautomers

This compound can exist in different isomeric and tautomeric forms. wikipedia.org Tautomers are isomers that readily interconvert, often through the migration of a proton. libretexts.org For this compound, tautomerism can involve the amino groups and the N-oxide oxygen.

Quantum chemical calculations are invaluable for determining the relative energies of these different forms. mdpi.com By calculating the total electronic energy of each isomer and tautomer, the most stable form under specific conditions (gas phase or in solution) can be predicted. researchgate.net These calculations typically involve geometry optimization of each structure to find its lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface.

Table 2: Relative Energies of Potential Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| 3,4-Diaminopyridine (B372788) 1-oxide | 0.0 (Reference) | e.g., B3LYP/6-31G |

| 3-Amino-4-imino-1-hydroxypyridine | Calculated Value | e.g., B3LYP/6-31G |

| 3-Imino-4-amino-1-hydroxypyridine | Calculated Value | e.g., B3LYP/6-31G* |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

The solvent can have a significant impact on the relative stability of tautomers. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on the energetics. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. dokumen.pub It allows for the study of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. e3s-conferences.org Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics.

Computational methods, such as the nudged elastic band (NEB) method or eigenvector-following algorithms, can be used to locate transition state structures. ims.ac.jp Once a transition state is found, its geometry provides insights into the bonding changes occurring during the reaction. A frequency calculation on the transition state structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ufl.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the path of lowest energy from reactants to products, passing through the transition state. arxiv.org This is often represented by an intrinsic reaction coordinate (IRC) calculation. The resulting energy profile provides a detailed picture of the energy changes throughout the reaction.

By mapping the reaction coordinate, one can identify any intermediates that may be formed along the reaction pathway. These intermediates correspond to local energy minima on the potential energy surface. The shape of the reaction profile can also reveal whether a reaction is concerted (occurs in a single step) or stepwise.

For reactions involving this compound, such as electrophilic substitution or reactions at the amino groups, reaction coordinate mapping can clarify the precise sequence of bond-making and bond-breaking events.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. mdpi.com Unlike quantum chemical calculations that often focus on static structures, MD simulations model the motion of atoms and molecules, offering insights into conformational changes, intermolecular interactions, and behavior in different environments. acs.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over time. beilstein-journals.org This allows for the exploration of the conformational landscape of this compound and its interactions with solvent molecules or other species. For example, MD simulations could be used to study how the molecule orients itself in a water box and the hydrogen bonding patterns it forms. mdpi.com

Structure-Reactivity Relationship Prediction

The prediction of the chemical reactivity of this compound is informed by computational and theoretical studies that analyze its electronic and structural characteristics. While direct, comprehensive quantitative structure-activity relationship (QSAR) studies exclusively for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the analysis of its constituent parts: the pyridine N-oxide core and the 3,4-diamino substitution pattern.

The reactivity of pyridine N-oxides is known to be different from their parent pyridines. The N-oxide group, with its zwitterionic N⁺-O⁻ character, enhances the reactivity of the molecule towards both electrophiles and nucleophiles. mdpi.com The oxygen atom can act as a nucleophile, while the positions ortho (2 and 6) and para (4) to the N-oxide group become more susceptible to nucleophilic attack due to the electron-withdrawing nature of the N-oxide functionality. Conversely, the N-oxide group can also donate electron density to the ring, influencing electrophilic substitution reactions.

The introduction of two amino groups at the 3 and 4 positions significantly modulates the electronic properties and, consequently, the reactivity of the pyridine N-oxide ring. Amino groups are strong electron-donating groups, which generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Computational studies on related diaminopyridine derivatives provide insight into the electronic nature of this substitution pattern. For instance, Density Functional Theory (DFT) calculations on Schiff bases derived from 3,4-diaminopyridine highlight the distribution of molecular orbitals which are crucial for reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In molecules containing the 3,4-diaminopyridine moiety, the HOMO is often distributed over the entire molecule, including the amino groups, indicating their significant contribution to the molecule's electron-donating capacity. ajchem-a.com A higher HOMO energy suggests a greater tendency to react with electrophiles.

Computed Molecular Properties

A variety of molecular descriptors for this compound have been computationally predicted and are available through public databases. These descriptors are fundamental to QSAR models and provide a quantitative basis for predicting the compound's behavior and reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| XLogP3 | -0.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 125.058911855 Da | nih.gov |

| Topological Polar Surface Area | 73.3 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 125 | nih.gov |

These computed properties, particularly the low XLogP3 value, suggest a degree of hydrophilicity. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong intermolecular interactions, which can influence its solubility and interactions with biological macromolecules. The topological polar surface area is another key parameter often correlated with transport properties and bioavailability.

Applications of 3,4 Pyridinediamine, 1 Oxide in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Novel Heterocycles

The structure of 3,4-Pyridinediamine, 1-oxide, featuring adjacent amino groups and an N-oxide moiety, makes it a versatile precursor for the construction of fused heterocyclic scaffolds. The most common synthetic strategies involve cyclocondensation and cyclization reactions where the diamine functionality serves as a key reactive site.

Research has shown that the related compound, 3,4-diaminopyridine (B372788), is a foundational starting material for a variety of fused imidazoles and triazoles. The most prevalent synthetic routes involve the condensation and dehydration reactions of the diamine with carboxylic acids or their equivalents, or condensation with aldehydes under oxidative conditions nih.gov. For instance, 5H-imidazo[4,5-c]pyridines can be synthesized by reacting 3,4-diaminopyridine with the sodium bisulfite adduct of corresponding benzaldehydes nih.gov. Similarly, the reaction of 3,4-diaminopyridine with orthoformate, catalyzed by ytterbium triflate, also yields imidazo[4,5-c]pyridine structures nih.gov. These established methods for the non-oxidized analogue highlight a potential pathway for this compound to be used in synthesizing N-oxidized versions of these heterocycles.

A significant application is the synthesis of triazolo-pyridines. The nitration of pyridine-3,4-diamine derivatives has been shown to result in a cyclization reaction, directly forming 1-substituted 4-nitro-1H- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,5-c]pyridine 2-oxides mdpi.com. This reaction underscores the utility of the diamino-pyridine core in constructing more complex, fused N-heterocyclic systems that retain an N-oxide feature. Such triazolo[4,5-c]pyridine scaffolds are of interest as they form the core of potent P2X7 receptor antagonists, which are clinical candidates for treating depression rsc.org. Furthermore, these heterocycles have been investigated as organic sensitizers in high-performance solar cells, where they form part of a donor-acceptor-π-acceptor (D-A-π-A) structure mdpi.com.

The following table summarizes key cyclization reactions starting from 3,4-diaminopyridine derivatives to form novel heterocycles.

| Starting Material (Derivative) | Reagent(s) | Product Heterocycle | Reference(s) |

| 3,4-Diaminopyridine | Benzaldehyde adducts | 5H-Imidazo[4,5-c]pyridines | nih.gov |

| 3,4-Diaminopyridine | Carboxylic Acids | Imidazo[4,5-c]pyridines | nih.gov |

| 5-Methyl-3,4-diaminopyridine | Formic Acid | 7-Methyl-3H-imidazo[4,5-c]pyridine | nih.gov |

| Pyridine-3,4-diamine | Nitric Acid / Sulfuric Acid | 1H- nih.govCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,5-c]pyridine 2-oxide | mdpi.com |

Catalytic Applications

The catalytic potential of this compound is an area of theoretical interest due to the presence of multiple nitrogen and oxygen atoms that can act as coordination sites or participate in catalytic cycles.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions beilstein-journals.org. Pyridine (B92270) N-oxides, in general, have been explored as organocatalysts. For example, structurally simple N-oxides derived from amino acids have been shown to catalyze the enantioselective allylation of aromatic aldehydes nih.gov. However, based on a review of available scientific literature, there are no specific documented instances of this compound itself being employed as an organocatalyst. While its structure contains the N-oxide feature common to some organocatalysts, its specific catalytic activity in this domain has not been reported.

Precursor for Metal Catalysts

The amino and N-oxide groups in this compound make it a potential multidentate ligand for coordinating with metal centers to form catalytic complexes. Transition metal complexes are known to catalyze a wide range of organic transformations sphinxsai.comnih.gov. Schiff bases derived from related diaminopyridines, such as 2,3-diaminopyridine, have been used to synthesize new copper(II), iron(III), nickel(II), ruthenium(II), and zinc(II) complexes researchgate.net. Some of these complexes, particularly those of iron(III) and ruthenium(II), have demonstrated catalytic activity in the oxidation of alcohols researchgate.net. Similarly, manganese(III) Schiff base complexes have shown catalytic proficiency in the oxidation of substrates like o-aminophenol and styrene (B11656) nih.gov.

Despite the potential of this compound to act as a ligand, there is no specific research available that details its use as a precursor for the synthesis of metal catalysts or describes the catalytic activity of its corresponding metal complexes.

Advanced Materials Research

The application of this compound in materials science is an emerging area, with potential roles in polymer chemistry and the development of functional materials.

Polymer Chemistry Applications

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties, often synthesized through the polycondensation of diamines and dianhydrides nih.govzeusinc.com. Various pyridylenediamines have been successfully used as the diamine monomer to incorporate the pyridine moiety into the polymer backbone, which can enhance the chemical, mechanical, and thermal stability of the resulting polyimides researchgate.net. For instance, new polyimides have been prepared by reacting 2,6-diaminopyridine (B39239) with different aromatic dianhydrides researchgate.net.

However, a review of the literature did not yield specific examples of this compound being used as a monomer or functional additive in the synthesis of polymers. Its bifunctional nature, with two primary amine groups, theoretically allows it to act as a monomer in step-growth polymerization, but this application has not been documented.

Functional Materials Development (e.g., optoelectronic, sensor)

There is significant interest in developing organic molecules with nonlinear optical (NLO) properties for applications in photonics and optoelectronics mdpi.comaps.org. Research on the parent compound, 3,4-pyridinediamine, has shown that it exhibits third-order nonlinear optical properties researchgate.net. In a study using the Z-scan technique, a solution of 3,4-pyridinediamine demonstrated a strong nonlinear refractive index and nonlinear absorption coefficient, suggesting its potential for use in high-sensitivity photonic devices like all-optical switches researchgate.net.

The study on 3,4-pyridinediamine investigated its nonlinear optical response, with key findings summarized in the table below.

| Property | Value | Measurement Technique | Reference |

| Nonlinear Refractive Index (n₂) | Order of 10⁻⁸ cm²/W | Z-scan | researchgate.net |

| Nonlinear Absorption Coefficient (β) | Order of 10⁻⁴ cm/W | Z-scan | researchgate.net |

| Thermo-optic Coefficient (dn/dT) | -7.46 × 10⁻⁵ K⁻¹ | Z-scan Calculation | researchgate.net |

| Switch-on/Switch-off Time | In the microsecond (µs) range | Pump-probe experiment | researchgate.net |

While this study was conducted on the non-oxidized precursor, the results indicate that the pyridinediamine scaffold possesses promising characteristics for NLO applications. The introduction of an N-oxide group, as seen in other pyridine derivatives, can significantly alter the electronic distribution and enhance such properties nih.gov. For instance, nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,5-c]pyridine, a heterocycle that can be synthesized from diaminopyridine derivatives, has been reported as an organic sensitizer (B1316253) for solar cells mdpi.com. Although direct experimental data for this compound is not available, the properties of its parent compound suggest it is a candidate for further investigation in the field of functional optoelectronic materials. Similarly, while derivatives of other pyridinediamines have been explored for sensor applications, such as the use of poly(2,6-pyridinediamine) in immunosensors, specific research into the use of this compound for sensor development is not documented in the reviewed literature .

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. The structure of this compound is intrinsically suited for establishing such interactions, positioning it as a valuable building block for the construction of larger, self-assembled architectures.

The N-oxide group in pyridine derivatives is known to be a strong hydrogen bond acceptor and can participate in the formation of supramolecular gels. The modification of pyridyl moieties to their corresponding N-oxides has been shown to tune and enhance the gelation properties of molecules, leading to materials with improved mechanical and thermal stabilities. This is often due to the N-oxide's ability to promote specific, directional hydrogen bonding. For instance, in some systems, the N-oxide moiety interacts with amide N-H groups to form stable, hydrogen-bonded dimers which then self-assemble into one-dimensional chains, a crucial factor for gel formation. mdpi.com Furthermore, pyridine N-oxides have been investigated as guest molecules in host-guest complexes with various macrocyclic hosts like resorcinarenes. jyu.firsc.orgrsc.org The electron-deficient nature of the pyridine ring in N-oxides makes them suitable guests for electron-rich host cavities. rsc.org

The amino groups at the 3- and 4-positions of the pyridine ring are strong hydrogen bond donors. Diaminopyridine derivatives are well-documented for their ability to form extensive hydrogen-bonding networks and participate in proton transfer complexes. mdpi.com The combination of these amino groups with the N-oxide functionality in this compound creates a molecule with both potent hydrogen bond donor and acceptor sites, a feature highly desirable for creating robust and predictable supramolecular synthons.

While direct experimental data on the host-guest chemistry of this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For example, research on the complexation of 3,5-pyridinediamine N-oxide derivatives with diamide-based macrocycles has demonstrated the significant role of the amino substituents. In one study, dibenzyl-3,5-pyridinediamine N-oxide exhibited a higher affinity for the macrocyclic host compared to its dibutyl-substituted counterpart, highlighting the influence of the substituents on the binding ability. sioc-journal.cn This suggests that the specific arrangement and nature of the amino groups in this compound could lead to selective and strong binding with complementary host molecules.

The potential for this compound to act as a guest is further underscored by the general behavior of pyridine N-oxides in complexation studies. The binding affinity is influenced by factors such as the size and electronic properties of the guest and the nature of the host's cavity.

Table 1: Examples of Host-Guest Interactions with Pyridine N-Oxide Derivatives

| Host Molecule | Guest Molecule | Key Interactions | Observed Outcome |

| Diamide-based Macrocycle | Dibenzyl-3,5-pyridinediamine N-oxide | Hydrogen bonding, π-π stacking | High affinity complex formation sioc-journal.cn |

| C-ethyl-2-bromoresorcinarene | Pyridine N-oxide | C-H···π interactions, Halogen bonding | Formation of endo-complexes jyu.fi |

| Sulfonateresorcinarene | Aromatic mono-N-oxides | C-H···π, cation···π, π···π interactions | Formation of 1:1 host-guest complexes mdpi.com |

| Silver(I) trifluoroacetate | Pyridine N-oxides with electron-donating groups | Coordination with silver(I) | Formation of metallogels nih.gov |

The data in the table above, derived from studies on related pyridine N-oxide systems, illustrates the versatility of this chemical motif in supramolecular chemistry. It is reasonable to extrapolate that this compound, with its unique combination of functional groups, would exhibit rich and potentially novel host-guest chemistry. The presence of two adjacent amino groups could also allow for chelation with metal ions, opening avenues in the construction of coordination polymers and metallo-supramolecular assemblies. Further research into the specific complexation behavior of this compound is warranted to fully explore its potential in this exciting field.

Derivatives and Analogs of 3,4 Pyridinediamine, 1 Oxide

Synthesis of Substituted 3,4-Pyridinediamine, 1-oxide Derivatives

The synthesis of substituted this compound derivatives typically involves a multi-step process. A common strategy begins with a suitably substituted pyridine (B92270) ring, followed by the introduction of the amino groups and, finally, N-oxidation. A plausible route could start with the nitration of a 4-substituted pyridine, followed by amination and reduction of the nitro group to form the diamine, which is then oxidized. google.com

The crucial N-oxidation step can be achieved using various oxidizing agents. The choice of reagent is critical to ensure high yield and chemoselectivity, especially when sensitive functional groups are present on the pyridine ring. arkat-usa.org A stability study of 3,4-diaminopyridine (B372788) (3,4-DAP) demonstrated that its N-oxide can be formed under oxidative stress conditions using hydrogen peroxide, confirming the direct oxidation pathway. nih.gov

Table 1: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Remarks | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂)/Acetic Acid (AcOH) | Glacial acetic acid, heating | A classic and cost-effective method. | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | Highly efficient and often gives clean reactions with high yields. | arkat-usa.org |

| Methyltrioxorhenium (MTO) with H₂O₂ | Catalytic MTO, aqueous H₂O₂ | Effective for both electron-rich and electron-deficient pyridines, offering high yields. | arkat-usa.org |

| Dimethyldioxirane (DMD) | Acetone | A powerful oxidant that works under mild conditions. | arkat-usa.org |

The synthesis of the precursor, 3,4-diaminopyridine, can be accomplished by reacting 4-methoxypyridine (B45360) with fuming nitric acid to yield 4-methoxy-3-nitropyridine. Subsequent reaction with ammonia (B1221849) replaces the methoxy (B1213986) group to form 4-amino-3-nitropyridine, which is then reduced via hydrogenation to give 3,4-diaminopyridine. google.com This product can then be subjected to N-oxidation using one of the methods described above.

Structure-Reactivity Correlations in Analogs

The reactivity of this compound analogs is intrinsically linked to the nature and position of substituents on the pyridine ring. These substituents can modulate the electron density of the ring, the nucleophilicity of the amino groups, and the properties of the N-oxide function. Structure-activity relationship (SAR) studies on related heterocyclic systems, such as pyrido[3,4-d]pyrimidines, reveal that even small structural modifications can significantly impact their chemical and biological interactions. mdpi.com

For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the pyridine ring of this compound would be expected to have predictable effects on its reactivity.

Table 2: Predicted Effects of Substituents on the Reactivity of this compound Analogs

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| C2 or C6 | Electron-Withdrawing Group (EWG) | Increases susceptibility to nucleophilic attack on the ring. May decrease the basicity of the N-oxide oxygen. | The inductive and mesomeric effects of the EWG decrease electron density at the ortho and para positions relative to the N-oxide. |

| C2 or C6 | Electron-Donating Group (EDG) | Enhances reactivity towards electrophiles. Increases the basicity of the N-oxide oxygen. | The EDG increases electron density throughout the ring, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the N-oxide. |

| C5 | Electron-Withdrawing Group (EWG) | Decreases the nucleophilicity of the adjacent 3-amino group. May influence the regioselectivity of reactions. | The EWG withdraws electron density, deactivating the ring towards electrophilic substitution and reducing the basicity of the nearby amino group. |

Studies on the reactivity of 4-aminopyridine (B3432731) with halogens show the formation of charge-transfer complexes and ionic species, indicating the pyridine nitrogen is a key site of interaction. acs.org The presence of the N-oxide in this compound would further influence these interactions, potentially directing reactions towards the oxygen atom or modifying the electronic landscape of the entire molecule.

N-Oxide Ring Opening and Rearrangement Products

Pyridine N-oxides are known to undergo a variety of characteristic ring-opening and rearrangement reactions, providing pathways to other heterocyclic structures. A classic example is the reaction with acetic anhydride (B1165640), which typically yields pyridone derivatives. acs.orgacs.org In the case of this compound, this reaction would likely proceed through an initial O-acylation, followed by attack of the acetate (B1210297) anion at the C2 or C6 position and subsequent rearrangement.

Another important class of reactions involves sigmatropic rearrangements. For example, 2-allyloxypyridine (B1265830) N-oxides are known to undergo thermal chemtube3d.comchemtube3d.com sigmatropic rearrangements to afford 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org Furthermore, pyridine N-oxides with an alkyl group at the C2 position can react with acid anhydrides to undergo a chemtube3d.comchemtube3d.com-sigmatropic rearrangement through a six-membered transition state. chemtube3d.com While this compound itself lacks these specific substituents, its derivatives could be designed to undergo such transformations.

In some cases, the N-oxide ring itself can be opened. For instance, aminative ring-opening has been observed in related fused N-oxide systems like google.comarkat-usa.orgacs.orgoxadiazolo[3,4-d]pyrimidine 1-oxides, which react with amines to yield 4-amino-5-nitrosopyrimidines. rsc.org

Table 3: Potential Rearrangement and Ring-Opening Reactions of this compound Derivatives

| Reaction Type | Reagents/Conditions | Potential Product Type | General Mechanism | Reference |

|---|---|---|---|---|

| Acetic Anhydride Rearrangement | Acetic Anhydride, Heat | Substituted 2-pyridones | O-acylation, nucleophilic attack by acetate, rearrangement. | acs.orgacs.org |

| chemtube3d.comchemtube3d.com Sigmatropic Rearrangement | Derivative with C2-allyloxy group, Heat | 3-Allyl-N-hydroxy-2-pyridone derivative | Concerted pericyclic reaction. | arkat-usa.org |

| Remote Functionalization/Rearrangement | Derivative with C2-alkyl group, Acid Anhydride | C2-(1-acetoxyalkyl)pyridine derivative | O-acylation, deprotonation of side chain, chemtube3d.comchemtube3d.com-sigmatropic rearrangement. | chemtube3d.com |

Biological Probes and Chemical Tools (Focus on Chemical Aspects)

The unique chemical characteristics of this compound and its derivatives make them valuable as scaffolds for creating biological probes and chemical tools. The parent amine, 3,4-diaminopyridine, is a known potassium channel blocker, and its utility as a building block for more complex molecules is well-established. sigmaaldrich.comwikipedia.org

The introduction of the N-oxide group provides several chemical handles that can be exploited:

Polarity and Hydrogen Bonding: The N-oxide group is highly polar and acts as a strong hydrogen bond acceptor. This can be used to modulate the solubility of the molecule and to establish specific interactions with biological targets, such as enzyme active sites or receptor binding pockets.

Coordination Chemistry: The oxygen atom of the N-oxide can coordinate to metal ions, making these compounds potential ligands for creating metal complexes with specific catalytic or imaging properties.

Reactivity Modulation: The N-oxide can be used as a protecting group or an activating group in multi-step syntheses. It directs electrophilic substitution primarily to the 4-position and facilitates nucleophilic substitution at the 2- and 6-positions. scripps.edu It can be readily removed by deoxygenation when desired. arkat-usa.org

Derivatives of 3,4-diaminopyridine have been used to synthesize 9-azajulolidine (B1280477) derivatives, which function as efficient organocatalysts. sigmaaldrich.com This highlights the role of the pyridinediamine core as a versatile scaffold. The N-oxide variant offers an additional point of chemical diversity for developing new catalysts or probes. The ability to fine-tune the electronic and steric properties through substitution (as discussed in 7.2) allows for the rational design of molecules with specific affinities and reactivities for use in chemical biology research.

Table 4: Potential Applications of this compound as a Chemical Tool

| Application | Key Chemical Feature | Rationale |

|---|---|---|

| Scaffold for Drug Discovery | Pyridinediamine core, N-oxide functionality | The core structure is a known pharmacophore (e.g., K+ channel blockers). The N-oxide allows for modulation of physicochemical properties (solubility, polarity) and provides an additional vector for substitution. |

| Organocatalyst Development | Basic amino groups, tunable electronic properties | The diamine structure can act as a bifunctional catalyst. The N-oxide and other ring substituents can be varied to tune the catalyst's activity and selectivity. |

| Building Block in Synthesis | Activated ring system | The N-oxide facilitates nucleophilic substitution at C2/C6 and can direct electrophilic substitution, making it a versatile intermediate for constructing more complex heterocyclic systems. |

Advanced Analytical Methodologies for 3,4 Pyridinediamine, 1 Oxide in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatography is a fundamental technique for separating a mixture into its individual components, making it invaluable for purity assessment and the analysis of complex samples. khanacademy.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic methods employed for the analysis of compounds like 3,4-Pyridinediamine, 1-oxide.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of polar, non-volatile compounds. For pyridine (B92270) derivatives, reversed-phase HPLC is a common approach. researchgate.netnih.govhelixchrom.com This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A validated HPLC method allows for the effective separation of the main compound from its impurities and potential degradation products, which is crucial for determining the purity of a drug substance. nih.govnih.govresearchgate.net The method's specificity is confirmed when degradation products are well-separated from the parent compound peak. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation within a reasonable time frame. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at the wavelength of maximum absorbance (λmax) for the compound. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition | Rationale/Comment |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating polar to moderately non-polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Acetate (B1210297) Buffer (pH 1.9-4.6) | The organic modifier (acetonitrile) and buffered aqueous phase allow for the elution of polar analytes. researchgate.netnih.gov Acidic pH can improve peak shape for basic compounds. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for impurity profiling to separate compounds with a wide range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and run time. researchgate.net |

| Detection | UV Spectrophotometry (e.g., 262 nm) | Selected based on the UV absorbance profile of the analyte to ensure high sensitivity. researchgate.net |

| Injection Volume | 20 µL | A standard volume for analytical HPLC. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective technique, but it is best suited for volatile and thermally stable compounds. Polar compounds containing functional groups like amines, such as this compound, are often not volatile enough for direct GC analysis. jfda-online.com

To overcome this limitation, chemical derivatization is employed. jfda-online.commdpi.com This process converts the polar functional groups into less polar, more volatile derivatives. jfda-online.com Acylation, using reagents like acetic anhydride (B1165640), is a common derivatization strategy for amines, which increases their volatility and improves their chromatographic behavior. jfda-online.commdpi.com Another approach is headspace GC-MS (HS-GC-MS), which analyzes the volatile components in the vapor phase above a sample, minimizing sample loss and interference from the sample matrix. northeastfc.uk The mass spectrometer fragments the eluted compounds into characteristic ions, allowing for definitive identification and quantification. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent Class | Example Reagent | Target Functional Group | Benefit |

| Acylating Agents | Acetic Anhydride (AA) jfda-online.com | Amines, Phenols, Alcohols | Forms fluoroacyl derivatives which greatly increase volatility and improve detectivity. jfda-online.com |

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) jfda-online.com | Amines, Phenols, Alcohols | Reaction is fast and mild; by-product is not acidic. jfda-online.com |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Amines | Reacts faster and more completely than other silylating agents; by-products are volatile. jfda-online.com |

| Alkylating Agents | Propyl Chloroformate | Amines | Fast reaction and the resulting derivatives are water-soluble, allowing easy removal of by-products. jfda-online.com |